
Ethyl 4-methoxyphenylacetate
Overview
Description
Ethyl 4-methoxyphenylacetate, also known as ethyl 2-(4-methoxyphenyl)acetate, is an organic compound with the molecular formula C11H14O3. It is a colorless to light yellow liquid with a pleasant, floral odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxyphenylacetate can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, producing this compound and water as by-products .
Another method involves the palladium-catalyzed decarboxylative cross-coupling of potassium malonate monoesters with aryl halides. This reaction is carried out in an inert atmosphere using N,N-dimethylpyridin-4-amine (DMAP) as a ligand and 1,3,5-trimethylbenzene as the solvent. The reaction is typically performed at elevated temperatures (140-150°C) for 20-25 hours .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-methoxyphenylacetic acid.
Reduction: Reduction reactions can convert it to 4-methoxyphenylethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: 4-Methoxyphenylacetic acid.
Reduction: 4-Methoxyphenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Ethyl 4-methoxyphenylacetate serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the production of compounds that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been explored for their potential in treating conditions like diabetes and neuropathic pain due to their interaction with biological pathways such as aldose reductase inhibition .
Flavoring and Fragrance Industry
This compound is also utilized in the flavoring and fragrance industry due to its pleasant aromatic properties. This compound can be found in formulations for perfumes and food flavorings, contributing to the desired scent and taste profiles .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the separation and identification of various compounds within complex mixtures, enhancing the accuracy of analytical results .
Research Applications
Recent studies have indicated that this compound can be used in research focusing on drug design and development. Its structural properties allow for modifications that can lead to the creation of new therapeutic agents targeting specific diseases .
Case Study 1: Synthesis of Anti-Diabetic Agents
A study published in Bioorganic & Medicinal Chemistry explored the synthesis of novel compounds derived from this compound aimed at inhibiting aldose reductase, an enzyme implicated in diabetic complications. The synthesized derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications for diabetes management .
Case Study 2: Flavor Profile Enhancement
Research conducted by flavor chemists demonstrated how this compound could enhance the flavor profile of certain beverages. The compound was incorporated into formulations, resulting in improved sensory attributes without compromising safety or stability .
Mechanism of Action
The mechanism by which ethyl 4-methoxyphenylacetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral scent .
Comparison with Similar Compounds
Ethyl 4-methoxyphenylacetate is similar to other methoxybenzenes, such as:
- Ethyl 3-methoxyphenylacetate
- Ethyl 2-methoxyphenylacetate
- Ethyl 4-hydroxyphenylacetate
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct olfactory properties .
Biological Activity
Ethyl 4-methoxyphenylacetate (CAS Number: 14062-18-1) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Density : 1.097 g/mL
- Boiling Point : 108°C to 111°C at 3.0 mmHg
- Flash Point : 46°C
- Assay Purity : 97% .
Pharmacological Properties
This compound exhibits various biological activities, which can be categorized as follows:
1. Antioxidant Activity
Studies have indicated that compounds with methoxy groups, such as this compound, can exhibit significant antioxidant properties. This is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the methoxy group enhances the electron-donating ability of the aromatic ring, contributing to its antioxidant capacity.
2. Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, including lipases and aldose reductase. Its structural characteristics allow it to interact effectively with enzyme active sites, leading to significant inhibition of enzymatic activity, which is crucial in metabolic pathways related to diabetes and obesity .
The biological activities of this compound are largely mediated through:
- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding with amino acids in enzyme active sites.
- Hydrophobic Interactions : The aromatic ring structure allows for hydrophobic interactions with lipid membranes and proteins.
- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in oxidative stress markers in cell cultures exposed to hydrogen peroxide. The results indicated a dose-dependent response where higher concentrations of the compound led to greater protection against oxidative damage .
Case Study 2: Anti-inflammatory Response
In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cytokine levels compared to control groups. This suggests its potential therapeutic application in inflammatory disorders .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-methoxyphenylacetate, and how do their efficiencies compare?
- Methodological Answer : Two primary routes are documented:
- Multi-step alkylation/bromination/cyanation : Starting with 4-methylsalicylic acid, alkylation with diethyl sulfate (50–80°C, 6–12 hrs) forms ethyl-2-ethoxy-4-methylbenzoate. Subsequent bromination with N-bromosuccinimide and cyanation with NaCN yields intermediates, followed by HCl treatment to finalize the product .
- Quinone methide ketal reduction : Reaction of 4,4-dimethoxycyclohexadienone with a lithium enolate (e.g., ethyl α-trimethylsilyl acetate) followed by catalytic hydrogenation achieves 68% yield .
- Comparison : The first method offers stepwise control but requires harsh reagents (e.g., autoclave conditions), while the second is shorter but demands specialized enolate chemistry.
Q. How should this compound be stored to ensure stability, and what are key incompatibilities?
- Methodological Answer : Store in cool, dry conditions (moisture-sensitive) and avoid heat (>25°C). Incompatible with strong acids/bases (risk of ester hydrolysis), oxidizing agents (potential decomposition), and reducing agents (unpredictable reactivity) . Analytical monitoring via TLC or HPLC is recommended post-storage to verify integrity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR identifies methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~4.1–4.3 ppm for -OCH2CH3) groups. <sup>13</sup>C NMR confirms the carbonyl (δ ~170 ppm) .
- IR : Stretch at ~1740 cm<sup>−1</sup> (ester C=O) and ~1250 cm<sup>−1</sup> (C-O of methoxy) .
- MS : Molecular ion peak at m/z 194.2 (C11H14O3<sup>+</sup>) with fragmentation patterns distinguishing it from analogs like ethyl 4-hydroxyphenylacetate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyanation efficiency in this compound synthesis?
- Methodological Answer : In the bromination-cyanation sequence ( ), substituting NaCN with Zn(CN)2 under Pd catalysis (e.g., Pd2(dba)3/Xantphos) may reduce side reactions (e.g., hydrolysis) and improve yield. Solvent choice (DMF vs. DMSO) and temperature gradients (60–80°C) should be tested via DOE (Design of Experiments) to minimize byproducts .
Q. What computational approaches predict the reactivity of this compound under acidic or oxidative conditions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:
- Acidic hydrolysis : Protonation of the ester oxygen leading to cleavage.
- Oxidative degradation : Radical formation at the methoxy or phenyl groups.
Experimental validation via controlled exposure to H2SO4 (0.1–1 M) or H2O2 (3–30%) with LC-MS monitoring is critical .
Q. How can structural analogs of this compound be designed to study substituent effects on bioactivity?
- Methodological Answer : Synthesize derivatives with:
- Varying alkoxy groups : Replace methoxy with ethoxy or propoxy.
- Phenyl ring modifications : Introduce electron-withdrawing (e.g., -NO2) or donating (-OH) groups.
Assess pharmacokinetic properties (logP, solubility) via shake-flask assays and in vitro metabolic stability using liver microsomes .
Q. What strategies address the lack of toxicological data for this compound in academic research?
- Methodological Answer :
- In vitro assays : Use MTT assays on hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines to assess cytotoxicity.
- In silico tools : Apply QSAR models (e.g., ProTox-II) to predict acute toxicity endpoints.
- Metabolite profiling : Identify potential toxic metabolites (e.g., demethylated products) via LC-HRMS in simulated biological fluids .
Q. Data Contradictions & Gaps
- Synthetic Yields : reports stepwise yields but lacks overall efficiency, while cites 68% for a shorter route. Researchers must reconcile these through reproducibility studies.
- Toxicity Data : No acute toxicity data exist , necessitating pilot in vivo studies (e.g., zebrafish models) for preliminary risk assessment.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCDOCIYYDLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161444 | |
Record name | Ethyl 4-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-18-1 | |
Record name | Benzeneacetic acid, 4-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methoxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14062-18-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24760 | |
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Record name | Ethyl 4-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-METHOXYPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKJ8K98X9T | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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